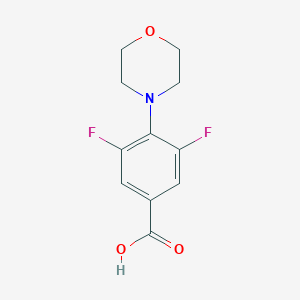

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

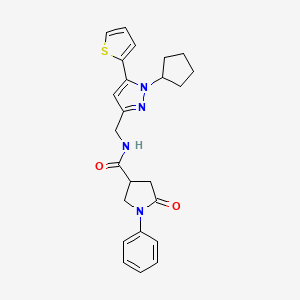

“3,5-Difluoro-4-(morpholin-4-yl)benzoic acid” is a synthetic compound with the CAS Number: 1281380-88-8 . It has a molecular weight of 243.21 . The IUPAC name for this compound is 3,5-difluoro-4-(4-morpholinyl)benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16) . The Canonical SMILES for this compound is C1COCCN1C2=C (C=C (C=C2F)C (=O)O)F .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 243.21 g/mol . The compound has a topological polar surface area of 49.8 Ų .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The compound has been involved in the synthesis of heterocyclic structures, notably in the generation of 3,6-difluoro-1,2,4,5-tetrakis(amino)benzenes and their subsequent conversion into other forms, emphasizing its role in the development of complex organic molecules (Adams et al., 2010).

- It has also played a role in synthesizing novel benzo[1,5]oxazepin-4-one-based compounds, starting from 1,5-difluoro-2,4-dinitrobenzene, indicating its utility in generating potentially therapeutic molecular libraries (Wang et al., 2008).

Molecular Interaction and Crystallography

- In crystallography, the morpholinium salts of ring-substituted benzoic acid analogs, including 3,5-difluoro-4-(morpholin-4-yl)benzoic acid, have been analyzed for their hydrogen-bonded polymeric structures, emphasizing the compound's relevance in understanding molecular interactions and crystal formations (Smith & Lynch, 2016).

Fluorination and Chemical Reactions

- The compound has been implicated in studies on the reaction of pentafluoropyridine with heteroaromatics, illustrating its role in synthesizing fluorinated organic compounds and studying their properties (Schmidt et al., 2007).

Corrosion Inhibition and Material Chemistry

- It has been part of studies investigating the corrosion inhibition properties of new compounds, such as in the case of QN1 and QN2 compounds based on 8-hydroxyquinoline, highlighting its potential applications in material science and engineering (Rbaa et al., 2020).

Chemical Reactions and Synthetic Processes

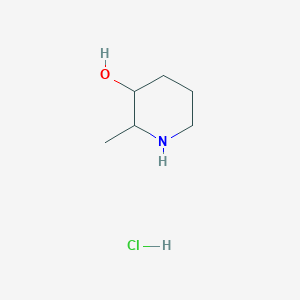

- Studies have also involved the synthesis of novel compounds, like m-difluorine morpholinol hydrochloride, through complex multi-step processes, showcasing its utility in synthetic organic chemistry and the development of compounds with potential pharmaceutical applications (You-li, 2014).

- Moreover, the compound's role in the formation of adducts of (amino)(aryl)carbene with phosphorus pentafluoride has been examined, further highlighting its versatility in chemical synthesis and reaction studies (Guzyr et al., 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.3 to 2.5 , which may impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3,5-difluoro-4-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZVJSWDUKQOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2625902.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile](/img/structure/B2625911.png)

![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)